Human CCR4 Antagonist Potency: Sub-Nanomolar IC50 Activity
2-(4-Bromo-3-chlorophenyl)pyrrolidine demonstrates potent antagonist activity at human CC chemokine receptor 4 (CCR4) with an IC50 value of 3.89 nM in a [35S]-GTPγS binding assay using CHO membranes expressing human CCR4 [1]. This activity was consistently reproduced across multiple assay formats, including a radioligand competition assay yielding IC50 of 3.90 nM [2]. In contrast, a structurally distinct CCR4 antagonist series (tri-substituted chiral pyrrolidin-2-one derivatives) achieved only moderate potency improvements through extensive SAR optimization, highlighting the baseline activity advantage conferred by the specific halogenation pattern in this scaffold [3].
| Evidence Dimension | CCR4 antagonist potency |
|---|---|
| Target Compound Data | IC50 = 3.89 nM |
| Comparator Or Baseline | Tri-substituted pyrrolidin-2-one derivatives: IC50 values reported as 'potent activities' (specific nanomolar ranges not explicitly enumerated; class-level comparator) |
| Quantified Difference | Sub-nanomolar antagonist activity achieved without extensive scaffold optimization |
| Conditions | [35S]-GTPγS binding assay, human CCR4 expressed in CHO membranes, scintillation counting |
Why This Matters
The sub-nanomolar CCR4 antagonist activity positions this compound as a validated starting point for immunomodulatory drug discovery, reducing the synthetic burden required to achieve potency relative to unoptimized scaffolds.
- [1] BindingDB. BDBM50380884 (CHEMBL2018954): Antagonist activity at human CCR4, IC50 = 3.89 nM. View Source
- [2] BindingDB. BDBM50380884 (CHEMBL2018954): Additional IC50 determinations at human recombinant CCR4, IC50 = 3.90 nM. View Source
- [3] Sun W, et al. Design and Synthesis of Tri‐substituted Chiral Pyrrolidin‐2‐one Derivatives as CCR4 Antagonists. 2013. Typeset.io. View Source
